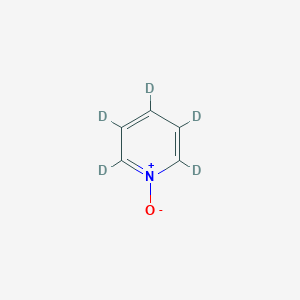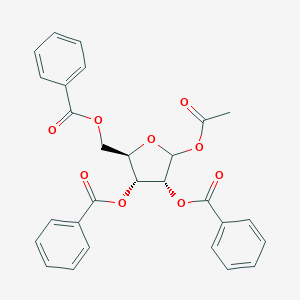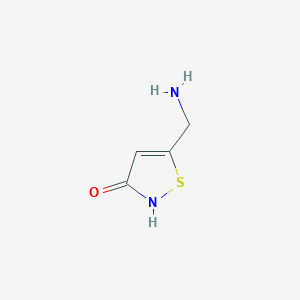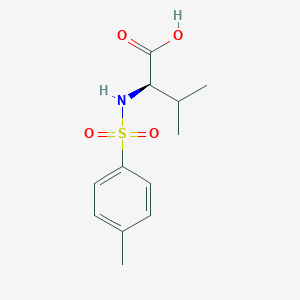
Pyridine-d5 N-oxide
Overview
Description
Pyridine-d5 N-oxide is a deuterated derivative of pyridine N-oxide, where all hydrogen atoms in the pyridine ring are replaced by deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a mild Lewis base and its utility in various chemical reactions .
Mechanism of Action
Target of Action
Pyridine-d5 N-oxide, also known as Pyridine-N-oxide-d5, is a class of mild Lewis bases . It can activate certain kinds of Lewis acidic parts of molecules , making it a versatile compound in various chemical reactions.
Mode of Action
The compound increases the reactivity of the nucleophilic part of molecules towards various reactions with electrophiles . This interaction with its targets leads to changes in the molecular structure and reactivity, enabling a variety of chemical reactions.
Biochemical Pathways
This compound is involved in various oxidation reactions where they act as oxidants . It’s also used in the promotion of various racemic and enantioselective reactions . The affected pathways and their downstream effects are diverse, depending on the specific reactions and targets involved.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions and targets involved. As a mild Lewis base, it can facilitate various chemical reactions, leading to changes in molecular structure and reactivity .
Biochemical Analysis
Biochemical Properties
Pyridine-d5 N-oxide is known to interact with various enzymes, proteins, and other biomolecules. The biochemical activity of this compound is due to complexation with the metalloporphyrins in living organisms . The properties of the chemically interesting polar N → O bond may vary due to the different substituents in the ring .
Cellular Effects
It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles .
Temporal Effects in Laboratory Settings
It is known that this compound has a unique ultrafast decay dynamics upon excitation in the near-ultraviolet range .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with various enzymes or cofactors
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can interact with various compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-d5 N-oxide can be synthesized through the oxidation of pyridine-d5. Common oxidizing agents used in this process include peroxyacids, hydrogen peroxide, and sodium percarbonate . The reaction typically involves the use of a solvent such as methanol or acetic acid and is carried out under mild conditions to ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound often employs microreactor technology. This method offers advantages such as precise temperature control, efficient mixing, and enhanced safety due to the small reactor volume . The use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide as the oxidant is a common approach .
Chemical Reactions Analysis
Types of Reactions: Pyridine-d5 N-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: It can be reduced to pyridine-d5 using reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include α-functionalized amides, α-acetoxy ketones, and various substituted pyridine derivatives .
Scientific Research Applications
Pyridine-d5 N-oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine N-oxide: The non-deuterated version of pyridine-d5 N-oxide, which shares similar chemical properties but lacks the isotopic labeling.
5,5-Dimethyl-1-pyrroline N-oxide: Another N-oxide compound used in similar applications, particularly in spin trapping and radical detection.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques that require isotopic labeling . This isotopic substitution can also influence the compound’s reactivity and stability, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVXOBCQQYKLDS-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584118 | |
| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19639-76-0 | |
| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-d5 N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some key insights gained from mass spectrometry studies of Pyridine-d5 N-oxide?
A1: Mass spectrometry studies using electrospray ionization revealed interesting characteristics of this compound. These studies identified various ionic species, including protonated, sodiated, and proton-bound dimers of the molecule []. Additionally, the research uncovered the presence of doubly-charged ions, specifically diprotonated tetramers of Pyridine N-oxide []. Collision-induced dissociation experiments coupled with accurate mass measurements allowed researchers to determine the elemental composition of fragment ions and propose potential dissociation pathways for Pyridine N-oxide during the electrospray process []. This information contributes to a deeper understanding of the molecule's behavior and reactivity.
Q2: How was computational chemistry employed in understanding this compound?
A2: Researchers utilized computational chemistry to calculate the proton affinity of both Pyridine N-oxide and its deuterated analog, this compound []. This involved determining the energy difference between the protonated and neutral forms of the molecule. Furthermore, the research mentions an ongoing investigation using ab initio calculations to determine the vibrational spectrum of both Pyridine N-oxide and this compound []. These computational approaches provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)








![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

